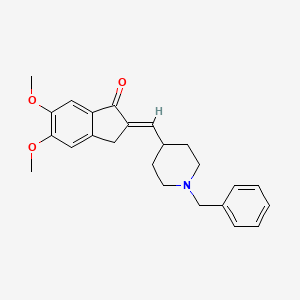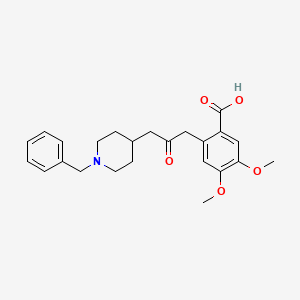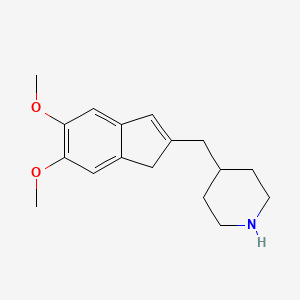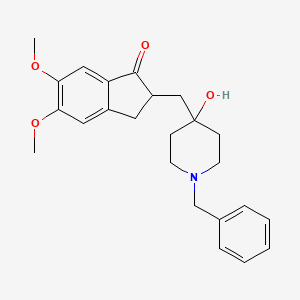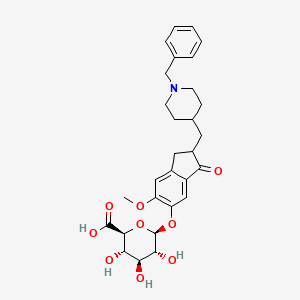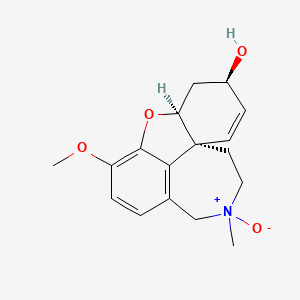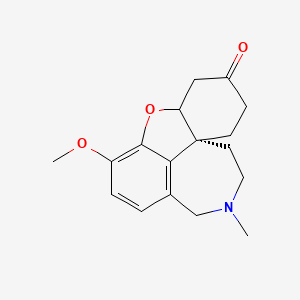
DNV-II impurity 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrochemical Detection in Pharmaceuticals
A new electrochemical method using anodic stripping voltammetry (ASV) has been developed for detecting and quantifying elemental impurities like cadmium(II) (Cd(2+)) and lead(II) (Pb(2+)) in pharmaceutical matrices. This method offers a sensitive, robust, and cost-effective alternative to traditional approaches, especially for analyzing elemental impurities in pharmaceutical-related matrices without extensive sample pretreatment (Rosolina et al., 2015).
Visible-Light Photoconductivity in Semiconductors
Doping metal oxides with impurity ions, such as Co2+ in ZnO, has been explored to sensitize these oxides to visible light. A detailed investigation into Zn1-xCoxO epitaxial films reveals how dopant concentration affects visible-light photoconductivity, with potential applications in solar photocatalysis or photoelectrochemistry (Johnson et al., 2011).
Crystal Orientation and Impurity Incorporation in Semiconductors
Research on III–V compound semiconductors grown by metalorganic vapor phase epitaxy (MOVPE) indicates a significant crystal orientation dependence of impurity dopant incorporation. This finding has implications for the design and manufacturing of semiconductors, affecting their electronic properties (Kondo et al., 1992).
Impurity-Induced Layer Disordering in Heterostructures
Impurity-induced layer disordering (IILD) via Zn diffusion in heterostructures like In0.5(AlxGa1−x)0.5P quantum well heterostructures has been studied, providing insights into the atom intermixing process. This research is significant for understanding and controlling the properties of semiconductor heterostructures (Deppe et al., 1988).
One-Dimensional Nanostructures in II–V Group Semiconductors
II–V group semiconductors have garnered attention for their potential in fabricating electronic and optoelectronic nanoscale devices. The synthesis and applications of one-dimensional nanostructures like nanotubes, nanowires, and nanobelts in these semiconductors are a field of active research, with implications for infrared detectors, solar cells, and more (Shen & Chen, 2009).
Doping in Lead Halide Perovskite Nanocrystals
The incorporation of Mn ions into lead-halide perovskite nanocrystals (CsPbX3) demonstrates the significant role of impurity doping in semiconductor nanocrystals. This research offers insights into the interactions between the dopant and the semiconductor host, with implications for novel optical, electronic, and magnetic functionalities (Liu et al., 2016).
Eigenschaften
CAS-Nummer |
1005324-46-8 |
|---|---|
Produktname |
DNV-II impurity 1 |
Molekularformel |
C25H35N3O7S |
Molekulargewicht |
521.63 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
N-[(1R,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



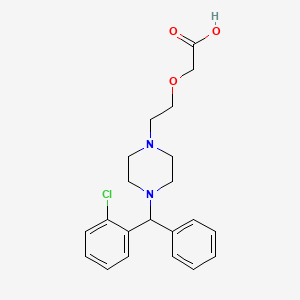
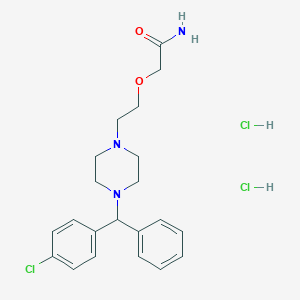
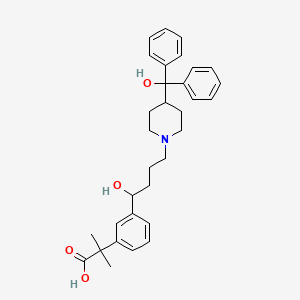
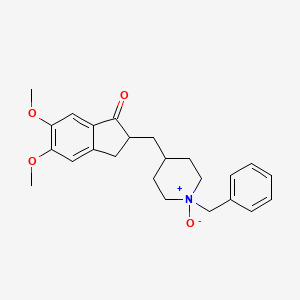
![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)
